1,4-di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate hydrochloride
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Overview
Description
1,4-di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of two tert-butyl groups, an amino group, and a diazepane ring
Scientific Research Applications
1,4-di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butylamine with a suitable diazepane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4-di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazepane derivatives .
Mechanism of Action
The mechanism of action of 1,4-di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butyl-1,4-benzoquinone: Similar in having tert-butyl groups but differs in the core structure.
1,3-di-tert-butylbenzene: Shares tert-butyl groups but lacks the diazepane ring.
2,4-di-tert-butylphenol: Contains tert-butyl groups and a phenol moiety, differing in overall structure.
Uniqueness
1,4-di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate hydrochloride is unique due to its combination of tert-butyl groups, an amino group, and a diazepane ring.
Properties
IUPAC Name |
ditert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O4.ClH/c1-14(2,3)21-12(19)17-7-8-18(10-11(16)9-17)13(20)22-15(4,5)6;/h11H,7-10,16H2,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUQQJCRJREPFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC(C1)N)C(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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